(R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate
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Overview
Description
®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorobenzoyl group attached to a pyrrolidine ring, which is further substituted with a tert-butyl carbamate group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction, where a fluorobenzoyl chloride reacts with the pyrrolidine ring.
Addition of the tert-Butyl Carbamate Group:
Industrial Production Methods
Industrial production of ®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The fluorobenzoyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring and tert-butyl carbamate group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound with different stereochemistry.
tert-Butyl 1-(2-chlorobenzoyl)pyrrolidin-3-ylcarbamate: A similar compound with a chlorobenzoyl group instead of a fluorobenzoyl group.
tert-Butyl 1-(2-methylbenzoyl)pyrrolidin-3-ylcarbamate: A similar compound with a methylbenzoyl group.
Uniqueness
®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate is unique due to its specific ®-configuration and the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-fluorobenzoyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-11-8-9-19(10-11)14(20)12-6-4-5-7-13(12)17/h4-7,11H,8-10H2,1-3H3,(H,18,21)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBITZJCEBLOMIR-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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